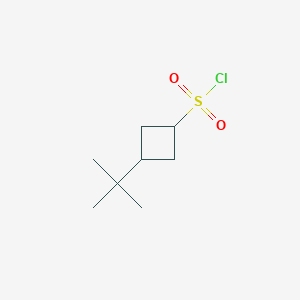![molecular formula C9H9N3O3S B2639848 2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 1556483-19-2](/img/structure/B2639848.png)
2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is an organic compound that features a furan ring, a triazole ring, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-3-yl halide reacts with the triazole intermediate.
Introduction of the Sulfanylacetic Acid Moiety: The final step involves the reaction of the triazole-furan intermediate with thioglycolic acid under basic conditions to form the sulfanylacetic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
This compound has potential applications in the development of new pharmaceuticals. The triazole ring is known for its bioactivity, and the furan ring can enhance the compound’s binding affinity to biological targets.
Medicine
Research is ongoing into the use of this compound as an antimicrobial or antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the furan ring can enhance this interaction through additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- 2-{[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Uniqueness
Compared to similar compounds, 2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is unique due to its specific substitution pattern on the triazole and furan rings. This unique structure can result in different biological activities and chemical reactivities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[[5-(furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-12-8(6-2-3-15-4-6)10-11-9(12)16-5-7(13)14/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEAHPZNJOTNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,5-dimethoxybenzamide](/img/structure/B2639767.png)
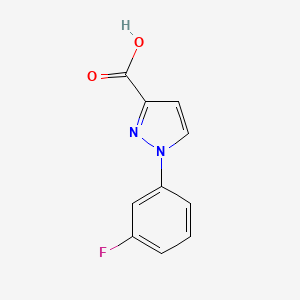

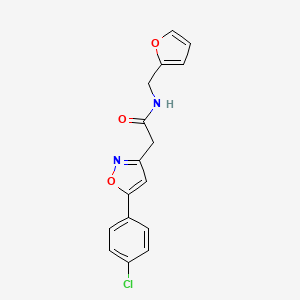
![3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2639776.png)
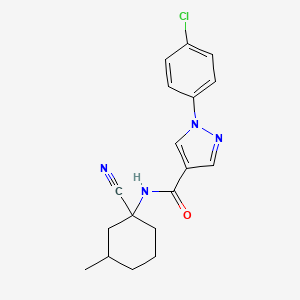
![{[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]sulfamoyl}dimethylamine](/img/structure/B2639778.png)
![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2639779.png)
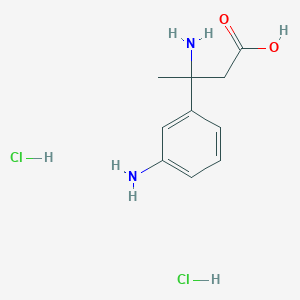
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
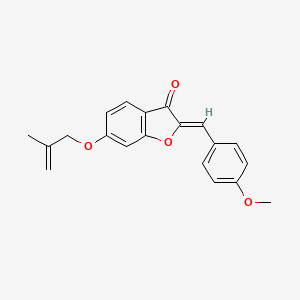
![ethyl 4-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2639785.png)
